molecular formula C21H21FN2O3S B2706446 (4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251671-42-7

(4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2706446
CAS No.: 1251671-42-7
M. Wt: 400.47
InChI Key: DCSUHPDSRNKZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21FN2O3S and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule belonging to the class of benzothiazine derivatives. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H19F2NO5S
  • Molecular Weight : 471.5 g/mol
  • IUPAC Name : this compound

The compound features a benzothiazine core with multiple substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzothiazine derivatives can possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth.
  • Anticancer Properties : The structural motifs found in this compound suggest potential anticancer activity. Research into related compounds has demonstrated their ability to induce apoptosis in cancer cells through various mechanisms.
  • Anti-inflammatory Effects : Compounds in this class have also been investigated for their anti-inflammatory properties, potentially providing therapeutic benefits in inflammatory diseases.

The biological effects of this compound may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, inhibiting their activity and altering cellular processes.
  • Receptor Modulation : It could modulate receptor activity on cell membranes or within cells, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

A study evaluating the antimicrobial effects of similar benzothiazine derivatives found that they exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL. The study highlighted the potential for developing new antibiotics based on these structures .

Anticancer Activity

In vitro studies demonstrated that related compounds induced apoptosis in various cancer cell lines. For example, a derivative was shown to activate caspase pathways leading to programmed cell death in breast cancer cells . The compound's ability to inhibit tumor growth was attributed to its interaction with cellular signaling pathways.

Anti-inflammatory Effects

Research has indicated that benzothiazine derivatives can reduce inflammation markers in animal models of arthritis. These compounds were shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of TNF-alpha and IL-6 levels

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-14-5-7-17(11-15(14)2)24-13-20(21(25)23-9-3-4-10-23)28(26,27)19-8-6-16(22)12-18(19)24/h5-8,11-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSUHPDSRNKZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.